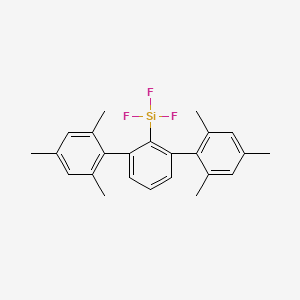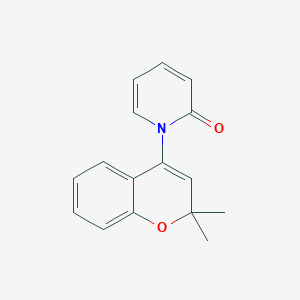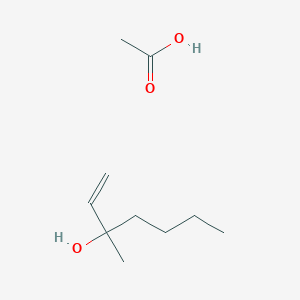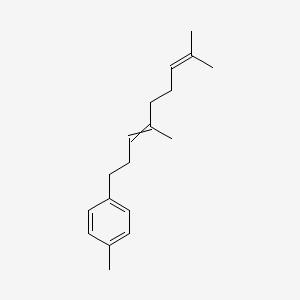
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nonadienyl group. This compound is known for its high reactivity due to the presence of multiple double bonds and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene typically involves the esterification of nonanol derivatives with methyl or vinyl reagents. The reaction is followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The raw materials, such as nonanol and methyl reagents, are fed into the reactor, where they undergo esterification, dehydration, and distillation in a continuous process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mécanisme D'action
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Similar structure but lacks the benzene ring.
3,7-Nonadien-2-one, 4,8-dimethyl-: Contains a ketone group instead of a benzene ring.
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is unique due to its combination of a benzene ring with a nonadienyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
405506-88-9 |
|---|---|
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-(4,8-dimethylnona-3,7-dienyl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-15(2)7-5-8-16(3)9-6-10-18-13-11-17(4)12-14-18/h7,9,11-14H,5-6,8,10H2,1-4H3 |
Clé InChI |
PJCQELGUCRABMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


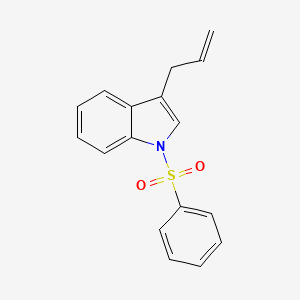

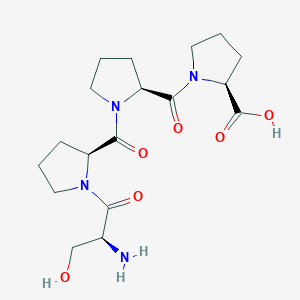

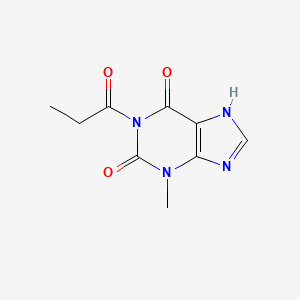
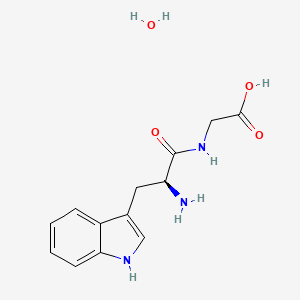
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
